2-Amino-4-methoxy-3-methylbutanoic acid
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Overview
Description
2-Amino-4-methoxy-3-methylbutanoic acid is an organic compound with the molecular formula C6H13NO3 It is a derivative of butanoic acid, featuring an amino group at the second carbon, a methoxy group at the fourth carbon, and a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxy-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-amino-3-methylbutanoic acid, with a methoxy-containing reagent. This reaction typically requires a base, such as sodium hydride, and a solvent like dimethylformamide to facilitate the nucleophilic substitution.
Another method involves the protection of the amino group followed by selective methylation and methoxylation. For instance, the amino group can be protected using a tert-butoxycarbonyl (Boc) group, followed by methylation at the third carbon using methyl iodide in the presence of a strong base like potassium tert-butoxide. The methoxy group can then be introduced using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for efficiency and yield. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxy-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Amino-4-methoxy-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of peptides and proteins, as well as in studies of enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Amino-4-methoxy-3-methylbutanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling cascades. The amino and methoxy groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Amino-4-methoxy-3-methylbutanoic acid can be compared with other similar compounds, such as:
2-Amino-3-methylbutanoic acid: Lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
4-Methoxy-3-methylbutanoic acid:
2-Amino-4-methoxybutanoic acid: Lacks the methyl group, which can influence its steric and electronic properties.
The presence of both the amino and methoxy groups in this compound makes it unique, providing a combination of functional groups that can participate in a variety of chemical and biological interactions.
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
InChI Key |
HISPJANDJRUGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(C(=O)O)N |
Origin of Product |
United States |
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